Product packaging for Daunorubicin oxime hydrochloride(Cat. No.:CAS No. 33644-59-6)

Daunorubicin oxime hydrochloride

Cat. No.: B10778995
CAS No.: 33644-59-6
M. Wt: 542.5 g/mol
InChI Key: HUDHPOXZMUHYAB-VPUKRXIYSA-N
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Description

Contextualization within Anthracycline Derivatives Research

Anthracyclines, including the widely used doxorubicin (B1662922) and daunorubicin (B1662515), are a class of powerful anticancer drugs. chemicalbook.com Their clinical application, however, is often limited by significant adverse effects, most notably cardiotoxicity, and the development of multidrug resistance in cancer cells. chemicalbook.comnih.gov This has spurred extensive research into the synthesis of new anthracycline derivatives with the goal of overcoming these limitations. chemicalbook.comnih.gov

The modification of the daunorubicin molecule is a key strategy in this field. nih.govnih.gov Researchers have explored various chemical alterations to the aglycone and sugar moieties of the anthracycline structure to enhance its therapeutic index. nih.govnih.gov The formation of daunorubicin oxime is one such modification, providing a stable yet reactive site for the conjugation of other molecules. uni-konstanz.denih.gov

Overview of Semisynthetic Modifications for Enhanced Properties

The primary application of daunorubicin oxime hydrochloride in academic research is in the creation of semisynthetic bioconjugates. The oxime functional group allows for the attachment of targeting ligands, such as peptides or antibodies, which can direct the cytotoxic payload specifically to cancer cells, thereby minimizing damage to healthy tissues. uni-konstanz.denih.gov

One notable area of investigation involves the conjugation of daunorubicin, via an oxime linkage, to gonadotropin-releasing hormone (GnRH) analogs. uni-konstanz.denih.govnih.gov GnRH receptors are often overexpressed on the surface of various cancer cells, making them an attractive target for drug delivery. Research has demonstrated the synthesis of daunorubicin-GnRH-III conjugates where the oxime bond serves as the linker between the drug and the targeting peptide. uni-konstanz.denih.govnih.gov These studies have shown that the resulting bioconjugates can exhibit potent in vitro cytostatic effects on cancer cell lines. uni-konstanz.denih.gov

The stability of the oxime bond is a crucial factor in these drug delivery systems. Research indicates that while the oxime linkage is stable under physiological conditions, it can be cleaved within the cellular environment, such as in lysosomes, to release the active drug. uni-konstanz.denih.gov This controlled release mechanism is a key aspect of the design of these targeted therapies.

Detailed Research Findings

While comprehensive studies focusing solely on the biological activity of this compound as a standalone compound are limited in publicly available literature, its chemical properties have been cataloged. The majority of research utilizes this compound as a building block for more complex drug delivery systems.

The table below presents the known physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₂₇H₃₀N₂O₁₀ lookchem.com
Molecular Weight 542.54 g/mol lookchem.com
Boiling Point 812.4°C at 760 mmHg lookchem.com
Flash Point 445.1°C lookchem.com
Density 1.65 g/cm³ lookchem.com
LogP 1.99030 lookchem.com
Hydrogen Bond Donor Count 6 lookchem.com
Hydrogen Bond Acceptor Count 12 lookchem.com
Rotatable Bond Count 4 lookchem.com
Exact Mass 542.19004516 lookchem.com

Research into daunorubicin-oxime conjugates has provided insights into their potential as anticancer agents. For instance, studies on daunorubicin-GnRH-III conjugates have reported their in vitro cytostatic effects on various cancer cell lines.

The following table summarizes the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for some daunorubicin-oxime containing bioconjugates from a study, demonstrating their cytotoxic potential. It is important to note that these values represent the activity of the entire conjugate, not of this compound alone.

ConjugateCell LineIC₅₀ (µM)
GnRH-III-[⁴Lys(Bu), ⁸Lys(Dau=Aoa)]HT-29 (Colon Cancer)1.2 ± 0.2
GnRH-III-[⁴Lys(Bu), ⁸Lys(Dau=Aoa)]MCF-7 (Breast Cancer)2.5 ± 0.3
GnRH-III–[⁴Lys(Ac), ⁸Lys(Dau=Aoa)]HT-29 (Colon Cancer)3.1 ± 0.4
GnRH-III–[⁴Lys(Ac), ⁸Lys(Dau=Aoa)]MCF-7 (Breast Cancer)4.8 ± 0.6

Data adapted from a 2018 study on daunorubicin-GnRH-III conjugates. uni-konstanz.de

These findings underscore the role of this compound as a key intermediate in the development of targeted cancer therapies. The ability to attach targeting moieties to daunorubicin via the oxime linkage opens up avenues for creating more selective and potentially less toxic anticancer drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N2O10 B10778995 Daunorubicin oxime hydrochloride CAS No. 33644-59-6

Properties

CAS No.

33644-59-6

Molecular Formula

C27H30N2O10

Molecular Weight

542.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3/b29-11+

InChI Key

HUDHPOXZMUHYAB-VPUKRXIYSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/O)/C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O

Origin of Product

United States

Targeted Drug Delivery Systems Research for Daunorubicin Oxime Hydrochloride

Peptide-Based Homing Devices (e.g., GnRH-III, α-MSH, Integrin-Targeting Peptides)

Peptide-drug conjugates (PDCs) represent a promising strategy for delivering cytotoxic payloads like daunorubicin (B1662515) directly to cancer cells. nih.gov This approach leverages the high affinity and specificity of certain peptides for receptors that are overexpressed on the surface of tumor cells.

Design Principles for Tumor-Targeting

The effective design of PDCs hinges on several key principles. The primary goal is to create a conjugate that is stable in circulation but can effectively release the drug or its active metabolite within the tumor environment. d-nb.info

Target Receptor Selection: The chosen receptor should be significantly overexpressed on cancer cells compared to normal tissues to ensure selectivity and minimize off-target effects. d-nb.info

Peptide Ligand Choice: The peptide must bind to its target receptor with high affinity and specificity. The conjugation of the drug should not significantly impair this binding. beilstein-journals.org

Linker Stability and Cleavage: The linker connecting the peptide and the drug is a critical component. For a compound like daunorubicin oxime, the oxime bond is notably stable under physiological conditions. beilstein-journals.org Research has shown that while the oxime bond itself is often considered "non-cleavable," the entire drug-linker-amino acid complex, which results after lysosomal degradation of the peptide carrier, can still exert a potent cytotoxic effect. d-nb.infobeilstein-journals.org

Receptor Expression Profiles on Cancer Cells

The success of peptide-based targeting is contingent upon the expression levels of the corresponding receptors on cancer cells.

Gonadotropin-Releasing Hormone (GnRH) Receptor: The GnRH receptor (GnRH-R) is a well-established target, found to be overexpressed in a variety of cancers, including breast, prostate, colon, and ovarian cancers. nih.govbohrium.com This makes GnRH analogs, such as the sea lamprey-derived GnRH-III, excellent candidates for targeting daunorubicin. GnRH-III is particularly attractive as it has a lower endocrine effect in mammals compared to human GnRH but still binds effectively to GnRH receptors on tumor cells. d-nb.info

Melanocortin 1 Receptor (MC1R): The MC1R is significantly overexpressed on the surface of most melanoma cells (both primary and metastatic) compared to healthy melanocytes. mdpi.comnih.gov Its natural ligand, alpha-melanocyte-stimulating hormone (α-MSH), and its analogs are therefore potent homing devices for melanoma. mdpi.com The hormone-receptor complex is known to be rapidly internalized, making it an ideal pathway for drug delivery. mdpi.com

Integrin Receptors: Integrins are a family of transmembrane receptors involved in cell adhesion and signaling that are often overexpressed in the tumor vasculature and on cancer cells themselves. researchgate.net Peptides containing the arginine-glycine-aspartic acid (RGD) sequence or the asparagine-glycine-arginine (NGR) motif are known to target these receptors and have been conjugated to daunorubicin to direct it to the tumor microenvironment. researchgate.net

Polymer and Nanoparticle Conjugation Strategies

Beyond direct peptide conjugation, daunorubicin oxime hydrochloride can be incorporated into larger macromolecular systems like polymers and nanoparticles to enhance its therapeutic profile. nih.gov These strategies can improve drug solubility, prolong circulation time, and facilitate passive tumor targeting through the enhanced permeability and retention (EPR) effect.

Researchers have explored various nanocarriers for daunorubicin delivery, including liposomes, polymeric micelles, and biodegradable polymers. nih.govnih.govunipd.it For instance, a nanomicellar formulation of daunorubicin was developed using telodendrimers, which are composed of a polyethylene (B3416737) glycol (PEG) backbone conjugated to cholic acid. acs.org These micelles, with a size of approximately 14 nm, can encapsulate daunorubicin and can be further decorated with targeting ligands. acs.org Another approach involves conjugating daunorubicin to biodegradable polymers, which can then self-assemble into micelles. unipd.it Such systems can be designed for co-delivery of multiple drugs, offering potential for synergistic anticancer effects. unipd.it

Table 1: Examples of Nanoparticle-Based Delivery Systems for Daunorubicin
Nanocarrier TypeKey FeaturesTargeting StrategyReference
Telodendrimer Micelles~14 nm size; Polyethylene glycol (PEG) backboneCan be decorated with targeting peptides (e.g., for CLL1) acs.org
Biodegradable Polymer MicellesSelf-assembles from polymer-drug conjugatesEnables co-delivery of hydrophobic and hydrophilic drugs unipd.it
Gold Nanoparticles (AuNPs)Large surface area; BiocompatibleModified with aptamers for targeting and pH-dependent release researchgate.net

Ligand-Directed Targeting for Specific Cell Types

Ligand-directed targeting aims to deliver daunorubicin to a specific cell population by using a ligand that binds to a unique receptor on that cell's surface. This active targeting can be significantly more efficient than passive targeting alone.

GnRH-III for Cancer Cells: As detailed previously, GnRH-III has been extensively used to target daunorubicin to GnRH-R positive cancer cells. Studies on conjugates like [⁸Lys(Dau=Aoa)]-GnRH-III have shown significant cytostatic effects on human breast (MCF-7), colon (C26), and castration-resistant prostate (DU145) cancer cell lines. nih.gov The uptake of these conjugates is receptor-mediated and can be blocked by GnRH receptor antagonists, confirming the targeting mechanism. beilstein-journals.org

Integrin Ligands for Tumor Vasculature: A daunorubicin-polypeptide conjugate featuring an NGR ligand has been designed to target integrins, which are prevalent on tumor blood vessels. researchgate.net This strategy aims to disrupt the tumor's blood supply in addition to delivering the cytotoxic agent to the cancer cells.

Aptamers for Leukemia Cells: Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures and bind to target molecules with high affinity. The sgc8 aptamer, which targets protein tyrosine kinase-7 (PTK7), has been used for the specific delivery of daunorubicin to T-cell acute lymphoblastic leukemia cells (Molt-4), which are PTK7-positive. springermedicine.com This approach showed effective internalization into target cells with minimal uptake by non-target cells. springermedicine.com

Table 2: Research Findings on Ligand-Directed Targeting of Daunorubicin Conjugates
LigandTarget Receptor/MoleculeTargeted Cancer/Cell TypeKey FindingReference
GnRH-IIIGnRH Receptor (GnRH-R)Breast (MCF-7), Colon (C26), Prostate (DU145)Conjugate showed receptor-mediated uptake and significant tumor growth inhibition in vivo. nih.gov
NGR PeptideAminopeptidase N (CD13) / IntegrinsTumor VasculatureDesigned for selective delivery to the tumor microenvironment. researchgate.net
α-MSH AnalogsMelanocortin 1 Receptor (MC1R)MelanomaMC1R is highly overexpressed on melanoma cells, making it a prime target for α-MSH-drug conjugates. mdpi.com
sgc8 AptamerProtein Tyrosine Kinase-7 (PTK7)T-cell Acute Lymphoblastic Leukemia (Molt-4)Aptamer-drug complex showed effective and selective internalization into target cells. springermedicine.com

Optimization of Linker Chemistry for Controlled Drug Release

The linker connecting the targeting ligand to daunorubicin is paramount for the success of a drug conjugate. The stability of the oxime linkage is a defining characteristic of this compound conjugates. This bond is formed between the C-13 keto group of daunorubicin and an aminooxy-functionalized peptide or carrier. d-nb.info The reaction is a chemoselective ligation that proceeds efficiently under mild acidic conditions (pH 4-5). dntb.gov.ua

The resulting oxime bond is significantly more stable under physiological conditions (pH 7.4) compared to other linkers like esters or hydrazones. beilstein-journals.org This stability is advantageous as it prevents premature drug release during circulation, thereby reducing systemic toxicity. dntb.gov.ua While often termed "non-cleavable," the therapeutic action is achieved after the entire conjugate is internalized into the target cell and degraded by lysosomal enzymes. This process releases daunorubicin-containing metabolites, such as H-Lys(Dau=Aoa)-OH, which are capable of intercalating into DNA and exerting a cytotoxic effect. d-nb.infobeilstein-journals.org

pH-Sensitive Linkers

While the oxime bond offers stability, other strategies utilize pH-sensitive linkers to achieve a more direct release of the drug in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.

Hydrazone linkers are a prominent example of pH-sensitive bonds used in drug delivery. They are relatively stable at the neutral pH of blood but are designed to hydrolyze and cleave under the acidic conditions (pH 4.5-6.5) found inside lysosomes and endosomes. Doxorubicin (B1662922), a close analog of daunorubicin, has been conjugated to nanocarriers via pH-sensitive hydrazone bonds. Studies have shown that release from these systems is significantly accelerated at pH 5.0 compared to pH 7.4. This strategy allows the drug to remain tethered to its carrier in circulation and to be released preferentially after internalization by the target cell, directly responding to the change in pH. This approach represents an alternative optimization strategy to the stable oxime linkage, tailored for a different mechanism of drug release.

Enzyme-Sensitive Linkers

In the realm of targeted cancer therapy, the linker connecting a cytotoxic drug to its targeting moiety is a critical component that dictates the stability and efficacy of the conjugate. Enzyme-sensitive linkers are designed to be stable in systemic circulation but to undergo specific cleavage by enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as in lysosomes. unimi.it This strategy ensures that the potent drug is released preferentially at the tumor site, thereby enhancing its therapeutic index while minimizing off-target toxicity. nih.gov

Commonly exploited enzymes include lysosomal proteases like cathepsins (e.g., cathepsin B), which are frequently upregulated in many cancer types. unimi.itd-nb.info Linkers are often designed as peptide sequences that are recognized and cleaved by these enzymes. nih.gov For instance, dipeptide linkers such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are well-studied examples that exhibit high stability in plasma but are efficiently cleaved by cathepsin B inside tumor cells. unimi.itnih.govresearchgate.net Other enzyme classes, such as β-glucuronidase and legumain, which are also found at elevated levels in tumors, are utilized for the same purpose. nih.govmdpi.com

A significant body of research has explored the use of Gonadotropin-releasing hormone-III (GnRH-III) derivatives as targeting peptides for Daunorubicin. beilstein-journals.orgnih.gov These GnRH-III conjugates bind to GnRH receptors overexpressed on various cancer cells. nih.gov Following receptor-mediated endocytosis, the conjugate is transported to lysosomes, where cellular enzymes degrade the peptide backbone, releasing Daunorubicin-containing fragments. beilstein-journals.orgnih.gov

Studies using rat liver lysosomal homogenate have demonstrated that the degradation of these conjugates and the subsequent release of the active drug are highly dependent on the amino acid sequence of the GnRH-III peptide. beilstein-journals.orgnih.gov For example, investigations into GnRH-III-[⁸Lys(Dau=Aoa)] conjugates revealed that the primary site of enzymatic cleavage is often within the peptide chain, releasing smaller, active drug metabolites rather than free Daunorubicin. beilstein-journals.org The structure of these metabolites directly influences their DNA-binding properties and, consequently, their antitumor activity. d-nb.info

These findings underscore that even with a stable oxime linkage, the therapeutic activity of Daunorubicin conjugates can be precisely controlled by modulating the susceptibility of the peptide carrier to enzymatic degradation.

Table 1: Structure and Enzymatic Degradation of Selected Daunorubicin-GnRH-III Conjugates

This table summarizes the structure of different Daunorubicin-GnRH-III conjugates and the primary metabolite detected after incubation with rat liver lysosomal homogenate.

Conjugate NamePeptide Sequence ModificationPrimary Metabolite DetectedReference
K1 GnRH-III-[⁸Lys(Dau=Aoa)]H-Lys(Dau=Aoa)-OH beilstein-journals.org
K2 GnRH-III-[⁴Lys(Ac), ⁸Lys(Dau=Aoa)]H-Lys(Dau=Aoa)-OH beilstein-journals.org
1 GnRH-III-[⁶D-Asp, ⁸Lys(Dau=Aoa)]Higher lysosomal stability, no H-Lys(Dau=Aoa)-OH detected beilstein-journals.org
4 GnRH-III-[⁴Lys(Ac), ⁶D-Asp, ⁸Lys(Dau=Aoa)]Higher lysosomal stability, no H-Lys(Dau=Aoa)-OH detected beilstein-journals.org

Table 2: Comparative In Vitro Cytotoxicity of Enzyme-Sensitive Daunorubicin Conjugates

This table shows the half-maximal inhibitory concentration (IC₅₀) values for different enzyme-cleavable Daunorubicin-GnRH-III conjugates on A2780 human ovarian cancer cells.

ConjugateLinker TypeIC₅₀ (µM) on A2780 CellsReference
10 Val-Cit0.28 ± 0.04 researchgate.net
11 Val-Cit0.16 ± 0.02 researchgate.net
12 Val-Ala0.21 ± 0.01 researchgate.net
13 Val-Ala0.11 ± 0.01 researchgate.net
Free Daunorubicin Not Applicable0.01 ± 0.001 researchgate.net

Pre Clinical Efficacy and Biological Activity of Daunorubicin Oxime Conjugates

In Vitro Cytostatic and Cytotoxic Effects

The initial assessment of novel anticancer compounds involves evaluating their ability to inhibit cell growth (cytostatic effect) and to induce cell death (cytotoxic effect) in various cancer cell lines. These in vitro assays are crucial for determining the potency and selectivity of new drug conjugates.

Daunorubicin (B1662515) oxime conjugates have been tested against a panel of human cancer cell lines to determine their spectrum of activity. Much of the research has focused on conjugates where daunorubicin is linked via an oxime bond to a targeting peptide, such as an analogue of gonadotropin-releasing hormone (GnRH-III). These conjugates have demonstrated significant growth inhibitory effects on a wide range of cancer cell lines. haematologica.org

The cytotoxic activity of these conjugates has been evaluated in breast cancer (MCF-7, MDA-MB-231), colorectal carcinoma (HT-29, C26), and prostate cancer (DU145, PC3) cell lines. haematologica.orgresearchgate.netnih.govnih.gov For instance, two daunorubicin-GnRH-III oxime conjugates were shown to be rapidly internalized by DU145 prostate cancer cells and to exert a significant cytostatic effect. nih.gov Similarly, studies on PC3 prostate cancer cells and MCF-7 and HT-29 cells have confirmed the antiproliferative effects of these targeted drug delivery systems. nih.govresearchgate.net The efficacy of these conjugates is often linked to the expression of the target receptor, such as the GnRH receptor, on the cancer cell surface. haematologica.org

Specifically, bombesin (B8815690) analogue-daunorubicin conjugates have shown remarkable anti-proliferative activity and efficient uptake in human breast and prostate cancer cell lines. nih.gov Another study developed a daunorubicin conjugate with a cyclic asparagine-glycine-arginine (NGR) peptide, which showed antiproliferative effects on KS Kaposi's Sarcoma and HT-29 human colon carcinoma cells. nih.gov

A key metric for quantifying the in vitro potency of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The IC50 values for daunorubicin oxime conjugates are typically in the micromolar (µM) range and vary depending on the specific conjugate, the cancer cell line, and the duration of exposure. nih.gov

For example, a series of daunorubicin-GnRH-III conjugates exhibited IC50 values on MCF-7 and HT-29 cells that demonstrated dose-dependent cytotoxic activity. researchgate.net One particularly potent conjugate, GnRH-III-[²ΔHis,³d-Tic,⁴Lys(Bu),⁸Lys(Dau=Aoa)], showed an IC50 value on MCF-7 cells that was more than 15 times lower than the control compound. nih.gov On MDA-MB-231 breast cancer cells, this same conjugate had an IC50 value of 2.49 µM. nih.gov

The table below summarizes the IC50 values for various daunorubicin oxime conjugates across different cancer cell lines as reported in the scientific literature.

ConjugateCell LineIC50 (µM)Source
Dau-GnRH-IIIDU145>10 µM (72h) nih.gov
Dau-[⁴Lys(Ac)]-GnRH-IIIDU145~5 µM (72h) nih.gov
GnRH-III(Dau=Aoa)MCF-72.2 ± 1.2 d-nb.info
GnRH-III(Dau=Aoa)HT-2914.2 ± 3.2 d-nb.info
GnRH-III(Dau=Aoa-GFLG)MCF-73.9 ± 1.2 d-nb.info
GnRH-III(Dau=Aoa-GFLG)HT-2919.4 ± 3.1 d-nb.info
GnRH-III-[²ΔHis,³d-Tic,⁴Lys(Bu),⁸Lys(Dau=Aoa)]MDA-MB-2312.49 nih.gov
Cyclic NGR peptide-Dau Conjugate 1HT-29>50 (72h) nih.gov
Cyclic NGR peptide-Dau Conjugate 2HT-2925.4 ± 3.2 (72h) nih.gov

Note: IC50 values can vary based on experimental conditions. "Dau" refers to Daunorubicin.

When comparing the in vitro activity of daunorubicin oxime conjugates to the parent drug, it is consistently observed that the free drug exhibits higher potency, with IC50 values often one to two orders of magnitude lower than the conjugates. nih.gov Free daunorubicin typically has IC50 values in the nanomolar (nM) to low micromolar range. nih.gov For example, on DU145 cells, free daunorubicin showed a significant cytostatic effect even at low doses like 5x10⁻⁹ M. nih.gov

This difference in potency is largely attributed to the different mechanisms of cellular entry. nih.gov Free daunorubicin can readily enter cells via passive diffusion, whereas the larger conjugate molecules are typically taken up through a slower process of receptor-mediated endocytosis. nih.govnih.gov However, the primary advantage of the conjugate is not superior in vitro potency but enhanced stability and targeted delivery, which is expected to translate to improved efficacy and reduced systemic toxicity in a whole-organism setting. researchgate.netnih.gov The oxime bond's stability prevents the premature release of the cytotoxic payload, which is a known issue with other linkers like ester bonds that can be rapidly cleaved in serum. d-nb.info

In Vivo Antitumor Activity in Animal Models

Xenograft models, where human cancer cells are implanted subcutaneously into immunocompromised mice, are widely used to test the antitumor activity of new therapeutic agents.

Prostate Cancer: The in vivo efficacy of bombesin-based daunorubicin oxime conjugates has been tested in murine xenograft models using PC-3 human prostate adenocarcinoma cells. nih.gov In these studies, the conjugates demonstrated a reduction in tumor size and weight compared to control groups. nih.gov Notably, the free daunorubicin-treated group often had to be terminated early due to severe toxicity, highlighting the improved safety profile of the conjugate. nih.gov

Breast Cancer: In vivo studies using mice bearing MDA-MB-231 human breast carcinoma have shown that treatment with GnRH-III-daunorubicin conjugates results in a significant inhibition of tumor growth and metastasis. haematologica.orgnih.gov These conjugates substantially reduced toxic side-effects when compared to treatment with the free drug. haematologica.orgnih.gov

Colorectal Carcinoma: A daunorubicin-GnRH-III conjugate was studied in Balb/c mice transplanted with C26 murine colon carcinoma. researchgate.net Treatment with the conjugate led to significant tumor growth inhibition and longer survival times compared to both control animals and those treated with free daunorubicin. researchgate.net Specifically, a treatment regimen administered on days 4 and 7 after tumor transplantation resulted in a 46% inhibition of tumor growth. researchgate.net

Orthotopic models, where tumor cells are implanted into the corresponding organ in the animal (e.g., breast cancer cells into the mammary fat pad), are considered more clinically relevant as they better mimic the natural progression of the disease, including metastasis. nih.gov

Studies have utilized orthotopic models to evaluate daunorubicin oxime conjugates in breast and colorectal cancer. nih.gov For instance, the antitumor and anti-metastatic effects of GnRH-III-daunorubicin conjugates were assessed in orthotopic models of 4T1 murine and MDA-MB-231 human breast carcinoma, as well as HT-29 human colorectal cancer. haematologica.orgnih.gov The results from these models indicated that the conjugates caused a significant inhibition of both tumor growth and the formation of metastases. haematologica.orgnih.gov It has been noted that in some cases, conjugates that are effective in subcutaneous models may not be as potent in orthotopic models, emphasizing the importance of using these more relevant systems for preclinical evaluation. nih.gov

Assessment of Tumor Growth Inhibition and Regression

Preclinical in vivo studies have demonstrated the significant potential of daunorubicin oxime conjugates in controlling tumor progression. Research involving conjugates of daunorubicin linked via an oxime bond to derivatives of gonadotropin-releasing hormone-III (GnRH-III) has shown notable antitumor effects in various cancer models. These conjugates are designed to target cancer cells that overexpress GnRH receptors.

In a study using a C26 murine colon carcinoma model, treatment with a daunorubicin-GnRH-III conjugate resulted in a 46% inhibition of tumor growth. nih.govacs.org This treatment also led to a 38% increase in the median survival time for the treated mice compared to control groups. nih.govacs.org The conjugates were reported to inhibit tumor growth more effectively than the free drug when administered at a dose that was non-toxic. nih.gov

Further investigations were carried out on human colon carcinoma xenografts (HT-29) in mice. Treatments with daunorubicin-GnRH-III derivative conjugates, one with a direct oxime linkage and another incorporating a GFLG tetrapeptide spacer, yielded substantial tumor growth inhibition. nih.gov The inhibition rates were reported as 44% and 58% based on tumor volume, and 41% and 50% based on tumor weight, respectively. nih.gov These findings underscore the capacity of these targeted conjugates to produce a significant antitumor response in preclinical settings. In many instances, the conjugates demonstrated higher tumor growth inhibition at their applied doses than free daunorubicin at its maximum tolerated dose. mdpi.com

Table 1: In Vivo Tumor Growth Inhibition by Daunorubicin-GnRH-III Oxime Conjugates This table summarizes the reported tumor growth inhibition in preclinical mouse models following treatment with various Daunorubicin-GnRH-III oxime conjugates.

Tumor Growth Inhibition Data
Conjugate TypeCancer ModelTumor Growth Inhibition (%)Reference
Daunorubicin-GnRH-IIIC26 Murine Colon Carcinoma46% nih.govacs.org
Daunorubicin-GnRH-III DerivativesHT-29 Human Colon Carcinoma44% - 58% (by volume) nih.gov
Daunorubicin-GnRH-III DerivativesHT-29 Human Colon Carcinoma41% - 50% (by weight) nih.gov

Impact on Tumor Proliferation Index and Vascularization

Beyond reducing tumor size, daunorubicin oxime conjugates have been observed to affect key biological characteristics of tumor tissues. Studies have indicated that treatment with these conjugates leads to a lower tumor proliferation index. mdpi.com The proliferation index is a measure of the proliferative activity of cancer cells, and a reduction suggests that the conjugate can effectively slow down the rate of cancer cell division within the tumor mass.

Furthermore, these conjugates have been shown to decrease the vascularization of tumor tissues. mdpi.com Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. While the precise mechanism for the anti-vascularization effect of the oxime conjugates is under investigation, the activity of the parent compound, daunorubicin, offers significant clues. Daunorubicin has been shown to inhibit hypoxia-inducible factor 1 (HIF-1), a key transcription factor that regulates the expression of genes involved in tumor vascularization. By interfering with HIF-1's ability to bind to DNA, daunorubicin can suppress the expression of crucial pro-angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA). This inhibition leads to impaired mobilization of circulating angiogenic cells and a subsequent decrease in tumor vascularization and growth. It is plausible that the daunorubicin moiety, when delivered via an oxime conjugate, retains this ability to disrupt these pathways once internalized by the tumor cell.

Chemosensitivity Studies in Pre-clinical Models

Chemosensitivity studies in preclinical models evaluate the susceptibility of cancer cells to a given therapeutic agent. In vitro studies have confirmed the cytotoxic and cytostatic effects of daunorubicin oxime conjugates against various cancer cell lines.

Several novel daunorubicin-GnRH-III bioconjugates have been synthesized and tested on human cancer cell lines, including HT-29 colon adenocarcinoma and MCF-7 breast cancer cells. beilstein-journals.org These studies revealed that the conjugates displayed potent in vitro cytostatic effects, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) in the low micromolar range. beilstein-journals.org This indicates that the conjugates are effective at inhibiting cancer cell growth at pharmacologically relevant concentrations.

Table 2: In Vitro Chemosensitivity of Daunorubicin Oxime Conjugates This table presents the observed in vitro activity of Daunorubicin-GnRH-III oxime conjugates against human cancer cell lines.

Reported IC50 Values
Conjugate TypeCell Lines TestedObserved IC50 RangeReference
Daunorubicin-GnRH-III BioconjugatesHT-29 (Colon), MCF-7 (Breast)Low Micromolar (µM) beilstein-journals.org

Synergistic Combinations with Other Agents in Pre-clinical Research

The strategy of combining different therapeutic agents to achieve synergistic effects is a cornerstone of modern oncology. While the parent compound, daunorubicin, has been extensively studied in combination therapies, showing synergistic effects with agents like cyclophosphamide, mitomycin-C, and cytarabine (B982) in various preclinical models nih.gov, there is limited specific information available in the reviewed scientific literature regarding the synergistic combinations of daunorubicin oxime conjugates with other anticancer agents.

The primary focus of the available preclinical research on daunorubicin oxime conjugates has been on their development as single-agent targeted therapies. The research emphasizes optimizing the targeting moiety, the linker stability, and the intrinsic activity of the conjugate itself. mdpi.comd-nb.info Some literature suggests that a combination of different peptide-drug conjugates might be necessary to deliver a sufficient concentration of the drug to tumor cells, which may have heterogeneous receptor profiles. mdpi.com However, this refers to a combination of targeted agents rather than a synergistic interaction with a mechanistically different drug. As such, dedicated preclinical studies evaluating the potential for synergistic or additive effects between daunorubicin oxime conjugates and other classes of chemotherapeutic or targeted drugs are not prominently featured in the current body of research.

Based on the conducted research, there is a significant lack of specific scientific literature focusing solely on the mechanisms of resistance to Daunorubicin oxime hydrochloride . The available body of research extensively covers the resistance mechanisms related to its parent compound, Daunorubicin hydrochloride , but does not provide distinct data for the oxime derivative across the specified topics.

Research into daunorubicin conjugates, including those with oxime linkages, primarily focuses on their synthesis, delivery mechanisms, and cytotoxic activity rather than on acquired resistance mechanisms against these specific conjugates. For instance, studies on daunorubicin-peptide conjugates are designed to overcome existing resistance mechanisms to the parent drug, often by altering cellular uptake to bypass efflux pumps.

Therefore, a detailed, evidence-based article on the mechanisms of resistance specifically for "this compound" as per the requested outline cannot be generated at this time. The scientific community has not published sufficient research on this specific compound's interaction with efflux transporters, target enzymes under resistance conditions, or specific dysregulations in apoptosis pathways.

Mechanisms of Resistance in Daunorubicin Oxime Hydrochloride Research

Adaptive Resistance Mechanisms in Pre-clinical Models

Pre-clinical models, particularly cancer cell lines, have been instrumental in elucidating the adaptive strategies employed by tumor cells to evade the cytotoxic effects of daunorubicin (B1662515) and its derivatives. One of the key adaptive mechanisms is the increased expression of drug efflux transporters. These transporters, such as P-glycoprotein, are members of the ATP-binding cassette (ABC) family and function to actively pump chemotherapeutic agents out of the cell, thereby reducing intracellular drug concentrations to sub-lethal levels. nih.gov

Another adaptive strategy observed in pre-clinical studies is the alteration of the drug's molecular target. Daunorubicin and its analogs primarily exert their anticancer effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair. nih.gov Cancer cells can develop resistance by downregulating the expression or altering the structure of topoisomerase II, rendering the drug less effective. nih.gov

Furthermore, pre-clinical models have demonstrated that cancer cells can enhance their DNA repair capabilities to counteract the damage induced by Daunorubicin oxime hydrochloride. Increased activity of DNA repair genes can lead to the efficient removal of drug-induced lesions, allowing the cells to survive and proliferate despite treatment. nih.gov The development of resistance can also be linked to the induction of metabolic inactivation of the drug. For instance, increased carbonyl reduction can convert daunorubicin to its less toxic metabolite, daunorubicinol, a mechanism that has been observed in resistant human stomach carcinoma cell lines. nih.gov

Genetic and Molecular Factors Influencing Resistance (e.g., NRF2, DNMT3A R882H mutation)

Specific genetic and molecular alterations have been identified as key drivers of resistance to daunorubicin-based therapies. A prominent example is the mutation in the DNA methyltransferase 3A (DNMT3A) gene, particularly the R882H mutation, which is frequently observed in acute myeloid leukemia (AML). nih.govnih.gov Studies have shown that AML cells harboring the DNMT3A R882H mutation exhibit reduced sensitivity to daunorubicin. nih.govnih.govresearchgate.net This mutation is associated with higher cell proliferation and anti-apoptotic activity. nih.govresearchgate.net

The resistance conferred by the DNMT3A R882H mutation is closely linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. nih.govresearchgate.net NRF2 is a transcription factor that regulates the expression of a wide array of genes involved in antioxidant defense, detoxification, and drug efflux. researchgate.net In cells with the DNMT3A R882H mutation, NRF2 expression is elevated, leading to the activation of its downstream targets, such as NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net

The activation of the NRF2/NQO1 pathway in response to daunorubicin treatment in mutant cells suggests a direct role in mediating chemoresistance. nih.govresearchgate.net Research indicates that the DNMT3A R882H mutation influences NRF2 expression by affecting its protein stability rather than through the methylation of the NRF2 promoter. nih.govresearchgate.net The inhibition of the NRF2/NQO1 pathway has been shown to significantly improve the sensitivity of mutant AML cells to daunorubicin, highlighting it as a potential therapeutic target to overcome resistance. nih.govresearchgate.net

Advanced Analytical and Characterization Methodologies for Daunorubicin Oxime Hydrochloride Research

Spectroscopic Techniques in Conjugate Analysis

Spectroscopy is fundamental to elucidating the structural and interactive properties of Daunorubicin (B1662515) oxime hydrochloride. Techniques such as fluorescence, mass spectrometry, and nuclear magnetic resonance provide detailed molecular-level information.

Daunorubicin is an intrinsically fluorescent molecule, a property that is exploited to study its interaction with DNA, a key aspect of its mechanism of action. When Daunorubicin or its derivatives like the oxime hydrochloride bind to DNA, their fluorescence is typically quenched. This change in fluorescence intensity can be measured to determine the binding affinity and stoichiometry of the interaction.

Research on daunorubicin-amino acid metabolites, which are structurally related to the breakdown products of oxime-linked conjugates, has utilized fluorescence spectroscopy to assess DNA binding. d-nb.info The quenching of daunorubicin's fluorescence upon the addition of calf thymus DNA (ct-DNA) allows for the calculation of the apparent binding constant. researchgate.net For instance, studies on the parent compound daunorubicin have determined its binding constant with DNA to be in the range of 1.12×10⁵ L/mol to 7.8 ×10⁴ L·mol⁻¹. researchgate.netresearchgate.net This method involves monitoring the decrease in fluorescence signal as DNA concentration increases and analyzing the data using the Stern-Volmer equation. researchgate.net Such studies are critical for understanding how modifications, like the formation of an oxime bond, might influence the drug's ability to interact with its primary cellular target. d-nb.info

Table 1: DNA Binding Parameters for Daunorubicin Determined by Fluorescence Spectroscopy

Parameter Value Source
Apparent Binding Constant (K) 7.8 × 10⁴ L·mol⁻¹ researchgate.net

This table presents data for the parent compound, Daunorubicin, which serves as a reference for studies on its oxime hydrochloride derivative.

Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of Daunorubicin oxime hydrochloride and its conjugates, as well as for identifying impurities and degradation products. researchgate.net Techniques like electrospray ionization (ESI) are commonly used. However, the analysis of daunorubicin conjugates can be challenging due to the lability of the O-glycosidic bond linking the daunosamine (B1196630) sugar to the aglycone, which can lead to in-source fragmentation. nih.govresearchgate.net

Liquid chromatography combined with mass spectrometry (LC-MS) is a powerful approach for analyzing the stability and degradation of oxime bond-linked daunorubicin bioconjugates in various biological media. d-nb.info Tandem mass spectrometry (MS/MS) helps to elucidate the structure of the molecule and its fragments. nih.gov For instance, in the characterization of daunorubicin-peptide conjugates, different fragmentation techniques such as higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD) are compared to find optimal conditions that provide good sequence coverage while minimizing the cleavage of the sugar moiety. nih.gov LC-MS analysis can also identify unknown impurities, with one study successfully identifying an impurity in daunorubicin hydrochloride as 13-deoxy-daunorubicin by using high-resolution mass spectrometry (HR-MS) to analyze the molecular ion and fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of molecules in solution. Techniques like ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY and NOESY) are used to assign all proton and carbon signals in the spectra of daunorubicin and its derivatives. researchgate.net

Conformational analysis by NMR can reveal the spatial orientation of the molecule. For example, studies on the parent daunomycin have used NOESY spectra to determine intramolecular distances, confirming a half-chair conformation for ring A of the molecule in an aqueous solution. nih.gov NMR is also crucial for confirming that a chemical modification, such as the formation of an oxime bond, has occurred at the intended position. The chemical shifts of protons near the reaction site change significantly upon modification, which can be clearly observed in the NMR spectrum. researchgate.net In the context of this compound, NMR can confirm the structure of the E-oxime isomer. d-nb.info

Chromatographic Methods for Purity and Degradation Profiling (e.g., RP-HPLC, LC-MS)

Chromatographic techniques are essential for separating complex mixtures and are routinely used to assess the purity of this compound and to monitor its degradation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the quality control of daunorubicin. wisdomlib.orgresearchgate.net A typical RP-HPLC method employs a C18 column and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) and methanol) and an aqueous buffer. wisdomlib.orgijpsr.com The method's performance is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. wisdomlib.org For instance, a validated RP-HPLC method for daunorubicin showed excellent linearity over a concentration range of 5–30 µg/mL with a detection limit of 0.3 µg/mL. wisdomlib.orgresearchgate.net

When coupled with mass spectrometry (LC-MS), chromatography becomes a powerful tool for identifying degradation products formed under stress conditions (e.g., acidic, basic, oxidative). nih.govnih.gov Forced degradation studies use this technique to separate the drug from its degradation products, which are then identified by their mass-to-charge ratio and fragmentation patterns. nih.govscispace.com This approach is critical for developing stability-indicating methods that ensure the quality and integrity of the drug substance. ijpsr.com

Table 2: Example of RP-HPLC Method Parameters for Daunorubicin Analysis

Parameter Condition Source
Column Kromasil C18 wisdomlib.org
Mobile Phase Methanol:Acetonitrile (75:25 v/v) wisdomlib.org
Detection Limit 0.3 µg/mL wisdomlib.orgresearchgate.net
Quantitation Limit 0.88 µg/mL ijpsr.com

This table presents data for the parent compound, Daunorubicin, illustrating typical parameters used in purity analysis.

Microscopic Techniques for Cellular Visualization (e.g., Confocal Laser Scanning Microscopy, Fluorescence Microscopy)

The inherent fluorescence of daunorubicin allows its uptake and subcellular distribution to be visualized directly within cells using advanced microscopy techniques.

Confocal Laser Scanning Microscopy (CLSM) provides high-resolution optical sections of cells, enabling precise localization of the drug. nih.govbohrium.com Studies using CLSM have shown that daunorubicin rapidly distributes from the plasma membrane to the perinuclear region and nucleus in sensitive cancer cells. nih.govnih.gov In resistant cells, the distribution may be altered, with the drug being sequestered in the cytoplasm away from the nuclear DNA. nih.gov This technique is invaluable for visually confirming whether conjugates of this compound are successfully internalized by target cells and for observing their intracellular fate. researchgate.net Fluorescence microscopy offers a similar, though typically lower-resolution, capability to monitor cellular uptake over time. frontiersin.org

Flow Cytometry for Cellular Uptake and Viability Assessments

Flow cytometry is a high-throughput technique used to analyze the characteristics of individual cells within a population. It is widely applied in the study of this compound to quantify cellular uptake and assess cell viability.

For cellular uptake studies, cells are incubated with the fluorescent drug, and the fluorescence intensity of thousands of individual cells is measured by the flow cytometer. nih.govnih.gov This provides a quantitative measure of drug accumulation and can be used to compare uptake between different cell lines or under different conditions. nih.govnih.gov Studies have shown a good correlation between cellular fluorescence measured by flow cytometry and drug concentrations determined by HPLC. nih.gov

For viability assessments, flow cytometry is often used in conjunction with specific dyes. For example, Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) are dyes that cannot cross the membrane of live cells but can enter dead or late-apoptotic cells, where they bind to DNA and fluoresce. researchgate.net Annexin V is another probe that binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis. By using these markers, flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations following treatment with this compound, providing detailed information on its cytotoxic effects. researchgate.netresearchgate.net

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Daunorubicin
Daunorubicin hydrochloride
Daunorubicin-GnRH-III bioconjugates
Doxorubicin (B1662922)
Methylene Blue
13-deoxy-daunorubicin
Acetonitrile
Methanol
Propidium Iodide (PI)
7-Aminoactinomycin D (7-AAD)
Annexin V
Cytarabine (B982)
Epirubicin
Idarubicin
Verapamil
Rhodamine 123
Valrubicin
Milbemycin oxime
Azithromycin

Computational and Theoretical Studies on Daunorubicin Oxime Derivatives

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a biological macromolecule, such as DNA or a protein, and to study the dynamic behavior of the resulting complex.

In the context of daunorubicin (B1662515) derivatives, these simulations have been crucial in elucidating their mechanism of action. For instance, to understand how modifications to the daunorubicin structure affect its interaction with its primary target, DNA, molecular docking and MD simulations have been employed. nih.gov These studies have shown that like the parent compound, daunorubicin derivatives can intercalate between the base pairs of the DNA double helix. The stability of this interaction is a key determinant of the drug's cytotoxic potential.

MD simulations provide a more dynamic picture of the drug-target interaction. By simulating the movement of atoms over time, researchers can assess the stability of the docked pose and identify key interactions that contribute to binding. For doxorubicin (B1662922), a closely related analog of daunorubicin, MD simulations have been used to study its interaction with lipid membranes, which is relevant for understanding its cellular uptake and distribution. nih.gov Similar approaches can be applied to daunorubicin oxime derivatives to understand how the oxime functional group influences membrane permeability and interaction with efflux pumps like P-glycoprotein (P-gp), a major contributor to multidrug resistance. researchgate.net

A theoretical study on the interaction of daunorubicin with Leishmania donovani proteins utilized molecular docking to predict binding affinity, highlighting the versatility of this technique in exploring potential new applications for these compounds. nih.govresearchgate.net While not specific to the oxime derivative, these studies establish a methodological framework for its investigation.

Computational Technique Application to Daunorubicin Derivatives Key Insights References
Molecular Docking Prediction of binding modes and affinities with DNA and proteins.Identification of potential binding sites and key interacting residues. nih.govresearchgate.netnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Assessment of the stability of drug-target complexes over time.Understanding the dynamic behavior and conformational changes upon binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates.

For anthracycline antibiotics like daunorubicin, QSAR studies have been instrumental in understanding the structural requirements for potent anticancer activity. nih.govresearchgate.net These studies have revealed that properties such as lipophilicity, electronic characteristics of the aglycone, and the nature of the sugar moiety play a significant role in determining the cytotoxic potency and, in some cases, the cardiotoxic potential. nih.gov

While specific QSAR models for a series of daunorubicin oxime derivatives are not extensively reported in the literature, the principles derived from broader QSAR studies on daunorubicin analogs are highly relevant. researchgate.net For example, a QSAR study could be developed for a series of daunorubicin oxime derivatives with varying substituents on the oxime group. By correlating descriptors such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilicity (e.g., logP) with their observed cytotoxic activity, a predictive QSAR model could be generated. Such a model would be invaluable for the in silico design of new analogs with potentially enhanced efficacy.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of daunorubicin oxime derivatives with experimentally determined biological activities (e.g., IC50 values against a cancer cell line) is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Prediction of Molecular Interactions with Biological Targets

A key aspect of computational drug design is the accurate prediction of how a molecule will interact with its biological targets. For daunorubicin and its derivatives, the primary target is DNA, but interactions with other proteins, such as topoisomerase II and P-glycoprotein, are also critically important.

Computational methods allow for a detailed examination of these interactions at the atomic level. For example, molecular modeling studies of daunorubicin derivatives have analyzed their potential interactions with DNA duplexes, confirming that increased affinity for DNA can correlate with higher cytotoxicity. nih.gov An in silico study of the binding of daunorubicin to phenylalanine transfer RNA (tRNAPhe) demonstrated how computational strategies can be used to probe the binding behaviors and molecular recognition mechanisms with RNA targets. rsc.org

The prediction of interactions with proteins like P-glycoprotein is crucial for designing derivatives that can overcome multidrug resistance. Docking studies can reveal how a daunorubicin oxime derivative might bind to the drug-binding pocket of P-gp and whether it is likely to be a substrate or an inhibitor of this efflux pump. researchgate.net

The following table summarizes the key molecular interactions of daunorubicin derivatives that can be studied using computational methods:

Biological Target Type of Interaction Significance Computational Method References
DNA Intercalation, groove bindingPrimary mechanism of cytotoxicityMolecular Docking, MD Simulations nih.gov
Topoisomerase II Formation of a ternary complex with DNAInhibition of DNA replication and repairMolecular Docking researchgate.net
P-glycoprotein (P-gp) Substrate binding and transportMultidrug resistanceMolecular Docking researchgate.net
RNA Binding to specific RNA structuresPotential for new therapeutic applicationsMolecular Docking, MD Simulations rsc.org

In Silico Design of Novel Daunorubicin Oxime Analogs

The ultimate goal of computational and theoretical studies in drug discovery is the in silico design of novel molecules with improved therapeutic properties. This process involves the integration of various computational techniques to identify promising drug candidates for synthesis and experimental testing. mdpi.com

The design of novel daunorubicin oxime analogs can be approached in a systematic manner using computational tools. Starting with the basic daunorubicin oxime scaffold, various modifications can be explored in silico. For example, different chemical groups can be attached to the oxime nitrogen or other positions on the daunorubicin molecule.

Virtual screening is a powerful technique that can be used to evaluate large libraries of virtual compounds. mdpi.com In this approach, a library of potential daunorubicin oxime analogs can be docked into the binding site of a target protein (e.g., topoisomerase II or a specific isoform of P-gp). The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates can be prioritized for synthesis.

Another important aspect of in silico drug design is the prediction of absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netijper.org Computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolic liabilities. By considering these properties early in the design process, it is possible to avoid pursuing compounds that are likely to have poor pharmacokinetic profiles.

The design cycle for novel daunorubicin oxime analogs can be summarized as follows:

Scaffold Selection: Start with the daunorubicin oxime hydrochloride structure.

Virtual Library Generation: Create a library of virtual analogs with diverse chemical modifications.

Virtual Screening: Dock the library against one or more biological targets to identify potential binders.

QSAR-based Activity Prediction: Use existing or newly developed QSAR models to predict the biological activity of the designed analogs.

ADMET Prediction: Evaluate the drug-likeness and pharmacokinetic properties of the most promising candidates.

Prioritization for Synthesis: Select a small number of the most promising candidates for chemical synthesis and experimental validation.

Through the iterative application of these computational and theoretical methods, it is possible to accelerate the discovery of novel daunorubicin oxime analogs with enhanced anticancer activity and improved safety profiles.

Future Directions and Research Perspectives for Daunorubicin Oxime Hydrochloride

Exploration of Novel Conjugation Technologies

The oxime linkage in Daunorubicin (B1662515) oxime hydrochloride is particularly amenable to a variety of conjugation strategies, allowing for the attachment of targeting moieties that can direct the cytotoxic agent to cancer cells while sparing healthy tissues. Future research in this area is focused on developing more sophisticated and efficient conjugation technologies.

One of the most promising approaches involves the use of peptide-drug conjugates (PDCs). elte.hu Peptides that bind to receptors overexpressed on the surface of cancer cells, such as gonadotropin-releasing hormone (GnRH) and somatostatin (B550006) receptors, can be linked to Daunorubicin oxime hydrochloride. elte.hu This strategy aims to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity. The oxime bond formation is a critical step in the synthesis of these conjugates, often carried out in a controlled pH environment to ensure stability and high yield. elte.hu

Another area of active investigation is the use of antibody-drug conjugates (ADCs). While the large size of antibodies can sometimes hinder tumor penetration, technologies such as the THIOMAB™ platform, which allows for site-specific conjugation, are being explored to create more homogenous and effective ADCs. elte.hu The principles of these advanced conjugation methods could be adapted for this compound to develop next-generation targeted therapies.

Conjugation TechnologyTargeting Moiety ExamplePotential Cancer TargetKey Research Focus
Peptide-Drug Conjugates (PDCs)GnRH analoguesProstate, Breast CancerLinker stability and targeted release
Antibody-Drug Conjugates (ADCs)TrastuzumabHER2+ Breast CancerOvercoming size limitations, site-specific conjugation
Polymer-Drug ConjugatesPolyethylene (B3416737) glycol (PEG)Various solid tumorsImproving pharmacokinetics and drug solubility

Strategies for Overcoming Pre-clinical Resistance Mechanisms

A major challenge in cancer chemotherapy is the development of drug resistance. While specific resistance mechanisms to this compound have not been extensively studied, it is anticipated that they will overlap with those of the parent compound, daunorubicin. A primary mechanism of resistance to daunorubicin is the upregulation of drug efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.

Recent preclinical studies have shown that exposure of acute myeloid leukemia (AML) cells to daunorubicin can induce the expression of ABCB1 through the activation of a stress-responsive enhancer. This suggests that cancer cells can dynamically adapt to chemotherapy, leading to treatment failure. Strategies to overcome this resistance are a critical area of future research for this compound.

One approach is the co-administration of inhibitors of the signaling pathways that lead to ABCB1 upregulation. For instance, inhibitors of the MEK1/2 and integrated stress response pathways have shown promise in preclinical models by mitigating the induction of ABCB1. The development of this compound conjugates that include these inhibitors could represent a novel strategy to combat resistance.

Furthermore, nanotechnology-based drug delivery systems offer a promising avenue to bypass efflux pump-mediated resistance. Encapsulating this compound in nanoparticles can alter its cellular uptake mechanism, allowing the drug to evade recognition by P-gp and accumulate to cytotoxic concentrations within resistant cancer cells.

Resistance MechanismProposed StrategyRationale
ABCB1 (P-gp) Efflux Pump UpregulationCo-administration of stress pathway inhibitors (e.g., MEK1/2 inhibitors)Inhibit the signaling cascade that leads to ABCB1 expression.
Reduced Drug UptakeEncapsulation in nanoparticlesAlter the mechanism of cellular entry to bypass efflux pumps.
Alterations in Drug Target (Topoisomerase II)Combination with agents that have alternative mechanisms of actionTarget cancer cells through multiple pathways to reduce reliance on a single mechanism.

Identification of Novel Molecular Targets for Oxime Derivatives

The primary molecular target of daunorubicin and, by extension, this compound is nuclear DNA. These compounds intercalate into the DNA double helix and inhibit the function of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately, apoptosis.

While DNA remains the principal target, the modification of the daunorubicin molecule with an oxime group opens up the possibility of altered or novel molecular interactions. Future research should focus on exploring whether this compound or its derivatives exhibit differential binding to specific DNA sequences or structures, such as G-quadruplexes, which are implicated in cancer cell proliferation.

A recent study utilized a fluorescent molecular rotor to compare the DNA binding affinities of several small molecules, including daunorubicin oxime. nih.gov The results indicated that the binding affinity of daunorubicin oxime to a specific DNA sequence was comparable to that of ethidium (B1194527) bromide and ellipticine. nih.gov This type of high-throughput screening could be expanded to identify novel DNA or RNA structures that are preferentially targeted by this compound.

Moreover, it is conceivable that the oxime derivative could interact with other cellular components beyond DNA. For example, some studies have suggested that anthracyclines may influence lipid metabolism, although this is a poorly understood area. Future proteomics and metabolomics studies will be crucial in identifying any novel, off-target effects of this compound that could be exploited for therapeutic benefit.

CompoundRelative DNA Binding AffinityMethod of AssessmentPotential for Novel Target Identification
Daunorubicin Oxime≈ Ethidium Bromide, EllipticineFluorescent Molecular Rotor AssayHigh-throughput screening for binding to non-canonical DNA/RNA structures.
9-aminoacridine> Daunorubicin OximeFluorescent Molecular Rotor AssayComparative analysis to understand structural determinants of binding affinity.
Hoechst< Daunorubicin OximeFluorescent Molecular Rotor AssayElucidating the role of the oxime group in molecular interactions.

Refinement of Targeted Delivery Systems for Enhanced Specificity and Efficacy

The development of effective targeted delivery systems is paramount to improving the therapeutic window of potent cytotoxic agents like this compound. As mentioned, PDCs and ADCs are at the forefront of this research, but further refinements are needed to maximize their clinical potential.

Future research will likely focus on creating "smarter" delivery systems that can respond to multiple stimuli in the tumor microenvironment. For example, a nanoparticle carrier for this compound could be designed to release its payload only in the presence of both low pH and specific enzymes that are abundant in the tumor milieu. This dual-trigger mechanism would enhance the specificity of drug release and reduce off-target effects.

Another area of innovation is the development of theranostic nanoparticles, which combine therapeutic and diagnostic capabilities. These nanoparticles could be loaded with this compound and also conjugated with an imaging agent, allowing for real-time monitoring of drug delivery, accumulation at the tumor site, and therapeutic response.

The choice of targeting ligand is also a critical area for refinement. While peptides and antibodies are widely used, aptamers—short single-stranded DNA or RNA molecules that can bind to specific targets with high affinity—offer several advantages, including smaller size and lower immunogenicity. The conjugation of this compound to tumor-targeting aptamers is a promising avenue for future investigation.

Integration with Emerging Therapeutic Modalities in Pre-clinical Oncology

The future of cancer therapy lies in the rational combination of different treatment modalities. This compound, as a potent cytotoxic agent, is well-positioned to be integrated with emerging therapies such as immunotherapy and targeted agents in preclinical studies.

Combining this compound with immune checkpoint inhibitors (ICIs) is a particularly attractive strategy. Some chemotherapeutic agents have been shown to induce immunogenic cell death, a process that can release tumor antigens and stimulate an anti-tumor immune response. Future preclinical studies should investigate whether this compound can synergize with ICIs to enhance the eradication of cancer cells by the immune system.

Another promising approach is the combination of this compound with inhibitors of DNA repair pathways, such as PARP inhibitors. Since this compound induces DNA damage, blocking the cancer cells' ability to repair this damage could lead to synthetic lethality and a more profound anti-tumor effect.

Furthermore, the integration of this compound with targeted therapies directed against specific oncogenic signaling pathways could help to overcome resistance and improve treatment outcomes. For example, in cancers driven by specific kinase mutations, combining a targeted kinase inhibitor with this compound could provide a multi-pronged attack on the cancer cells.

Emerging ModalityRationale for Combination with this compoundPotential Preclinical Model
Immune Checkpoint Inhibitors (e.g., anti-PD-1)Induction of immunogenic cell death to enhance anti-tumor immunity.Syngeneic mouse models of solid tumors.
PARP InhibitorsExploiting synthetic lethality by blocking DNA repair pathways.Cell lines and xenografts with BRCA mutations.
Targeted Kinase Inhibitors (e.g., EGFR inhibitors)Simultaneous targeting of cell proliferation and DNA replication.Cancer cell lines with known driver mutations.

Q & A

Q. What is the primary mechanism of action of daunorubicin oxime hydrochloride in inhibiting tumor growth?

this compound acts as a topoisomerase II (Topo II) inhibitor, intercalating into DNA and preventing religation of DNA strands during replication. This disrupts DNA/RNA synthesis and triggers DNA damage response pathways. Experimental validation involves measuring Topo II activity via DNA relaxation assays and quantifying DNA intercalation using fluorescence-based techniques (e.g., ethidium bromide displacement) .

Q. Which in vitro models are most suitable for assessing this compound’s cytotoxicity?

Leukemia cell lines (e.g., MOLT-4, CCRF-CEM, SUP-B15) are widely used due to their sensitivity to anthracyclines. The MTT assay is a standard method for IC50 determination, but researchers should account for cell line-specific response kinetics. For example, CCRF-CEM cells exhibit delayed cytotoxicity (12–24 hr post-treatment), necessitating extended recovery periods in experimental designs .

Q. How should researchers verify the chemical identity and purity of this compound?

  • Identity : Use UV-Vis spectroscopy (peak absorption at ~495 nm) and HPLC retention time matching against reference standards (e.g., EP/USP monographs) .
  • Purity : Quantify impurities via HPLC with photodiode array detection, ensuring compliance with pharmacopeial limits (e.g., ≤4.3 EU/mg endotoxins for sterile preparations) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on daunorubicin’s induction of apoptosis versus necrosis?

Cell death mechanisms depend on dose, exposure time, and cell type. For example, low doses (0.02–20 µM) in RPE cells primarily induce apoptosis (TUNEL assay-positive), while higher doses or prolonged exposure may shift toward necrosis. Use multi-parametric assays (e.g., Annexin V/PI flow cytometry, LDH release) to distinguish apoptosis/necrosis .

Q. What experimental strategies address daunorubicin resistance in cancer models?

Resistance is linked to ABC transporter upregulation (e.g., P-gp). Strategies include:

  • Co-treatment with P-gp inhibitors (e.g., verapamil) to restore intracellular drug accumulation .
  • Synergistic combinations with epigenetic modifiers (e.g., decitabine) to sensitize resistant leukemia cells .

Q. How should pharmacokinetic (PK) parameters be optimized in murine xenograft studies?

  • Dosing : A validated protocol involves 2 mg/kg intraperitoneal injections every 48 hr for 15 days in HCT116 xenografts .
  • PK Analysis : Use LC-MS/MS to measure plasma/tissue concentrations, focusing on elimination half-life and AUC to adjust dosing intervals .

Q. What are critical considerations for formulating this compound in ADC (antibody-drug conjugate) development?

  • Linker Stability : Use pH-sensitive linkers (e.g., hydrazone) to ensure payload release in acidic tumor microenvironments .
  • Payload Ratio : Optimize drug-to-antibody ratio (DAR) via MALDI-TOF to balance efficacy and toxicity .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in preclinical studies?

  • Source USP/EP-certified reference standards for dose calibration .
  • Pre-screen batches via FT-IR spectroscopy to confirm structural consistency with reference spectra .

Q. What are the limitations of using the MTT assay for this compound?

The MTT assay may underestimate cytotoxicity in cells with delayed death kinetics (e.g., CCRF-CEM). Supplement with clonogenic assays or real-time cell viability monitoring (e.g., IncuCyte) .

Data Interpretation

Q. Why do IC50 values vary across cell lines despite similar Topo II expression levels?

Variability arises from differences in drug efflux (e.g., ABCB1 expression), DNA repair efficiency (e.g., BRCA1 status), and metabolic activation pathways. Pre-screen cell lines for these markers using qPCR/Western blot .

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